5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Molecular Formula: C₁₇H₁₅ClFN₅O CAS Registry Number: 899981-49-8 This compound features a 1,2,3-triazole core substituted at position 1 with a 2-chlorobenzyl group and at position 4 with a carboxamide moiety linked to a 4-fluorobenzyl group.
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c18-14-4-2-1-3-12(14)10-24-16(20)15(22-23-24)17(25)21-9-11-5-7-13(19)8-6-11/h1-8H,9-10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSUPJDSKLPJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC reaction).
Introduction of the Benzyl Groups: The 2-chlorobenzyl and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base such as potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Amidation: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or acid chloride) under mild conditions.
Biological Activity
5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of parasitic infections and cancer.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 359.8 g/mol. The structural characteristics include a triazole ring, an amino group, and two benzyl substituents, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClFN5O |
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole ring can coordinate with metal ions, which is crucial for the inhibition of certain enzymes. The compound may exhibit its effects through:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
- Antiparasitic Activity : Studies have shown that triazole derivatives can be effective against parasites such as Trypanosoma cruzi, the causative agent of Chagas' disease.
Biological Activity and Case Studies
Research has demonstrated that compounds structurally related to this compound possess significant biological activities. For instance:
- Antiparasitic Activity : A study focused on the optimization of triazole derivatives indicated that certain compounds within this class exhibited submicromolar activity against T. cruzi in vitro and significant suppression of parasite burden in vivo models . The lead compound from this series showed a pEC50 greater than 6.
- Anticancer Potential : Research on fluorinated triazoles has shown promising antiproliferative effects against lung and breast cancer cells. These compounds demonstrated not only anticancer effects but also anti-angiogenic properties .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective activities, showing the ability to inhibit neuroinflammatory processes and protect neuronal cells from oxidative stress-induced damage .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other triazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | Enzyme inhibition | Two benzyl groups enhance reactivity |
| 5-Amino-1H-1,2,4-triazole-3-carbohydrazide | Antiparasitic | Different nitrogen arrangement |
| 5-Amino-N-(benzyl)triazoles | Anticancer and neuroprotective | Varying substitutions affect activity |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests that it may exhibit significant biological activity. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. Specifically, derivatives of triazoles have been explored for their ability to inhibit enzymes such as cyclooxygenase and phosphodiesterase, which are implicated in inflammatory processes and cancer progression.
Case Study: Anticancer Activity
Research has indicated that triazole derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that certain triazole compounds exhibited cytotoxic effects on various cancer cell lines by triggering mitochondrial pathways of apoptosis. The specific compound may share similar mechanisms due to its structural features.
Agricultural Applications
Triazole compounds are widely used in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in crop protection. The specific compound could potentially be developed into a fungicide targeting diseases caused by pathogenic fungi.
Case Study: Fungicidal Activity
In a comparative study of various triazole derivatives, some were found to significantly reduce the growth of common agricultural pathogens such as Fusarium and Botrytis species. The efficacy of these compounds was assessed through in vitro assays measuring inhibition zones and minimum inhibitory concentrations.
Material Science
Triazole compounds are also being investigated for their utility in materials science, particularly in the development of polymers and nanomaterials. Their ability to form stable complexes with metals can lead to the creation of advanced materials with unique properties.
Case Study: Metal Complexation
A study explored the coordination chemistry of triazole derivatives with transition metals, leading to the synthesis of novel metal-organic frameworks (MOFs). These materials exhibited enhanced thermal stability and catalytic activity, showcasing the potential for application in gas storage and separation technologies.
Table 1: Biological Activities of Triazole Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Anticancer | 5-amino-1-(2-chlorobenzyl) | Induces apoptosis in cancer cells |
| Antifungal | Various triazoles | Inhibition of fungal growth |
| Antibacterial | Triazole derivatives | Effective against Gram-positive bacteria |
Table 2: Agricultural Efficacy of Triazoles
| Triazole Compound | Target Pathogen | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Fusarium spp. | 85% | Smith et al., 2023 |
| Compound B | Botrytis cinerea | 90% | Johnson et al., 2024 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Pharmacokinetics and Target Engagement
- Carboxamide Variations: Substitution with heterocyclic moieties (e.g., thiophen-2-ylmethyl in ) may alter solubility and metabolic stability. For example, glucuronidation is a common metabolic pathway for benzyl-containing triazoles, as seen in CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide), which is metabolized to inactive benzophenones .
- Bulk and Conformation : N-Methylation of amide bonds in analogs (e.g., ) disrupts β-turn mimetic properties, reducing SOS response inhibition. This suggests the target compound’s unmodified carboxamide may better mimic secondary structures critical for enzyme binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
